3-Bromo-4-ethoxybenzyl alcohol

Beschreibung

BenchChem offers high-quality 3-Bromo-4-ethoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-ethoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

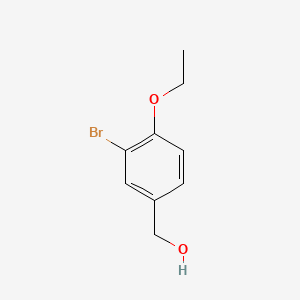

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromo-4-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCLEQVUWMMZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728703 | |

| Record name | (3-Bromo-4-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224720-05-1 | |

| Record name | (3-Bromo-4-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-ethoxybenzyl alcohol CAS number 1224720-05-1

CAS Number: 1224720-05-1 Formula: C₉H₁₁BrO₂ Molecular Weight: 231.09 g/mol [1]

Executive Summary

3-Bromo-4-ethoxybenzyl alcohol (CAS 1224720-05-1) is a high-value halogenated building block utilized in the synthesis of advanced pharmaceutical intermediates.[2] Structurally, it features a benzene core functionalized with a hydroxymethyl group (position 1), a bromine atom (position 3), and an ethoxy ether (position 4).

This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for:

-

SGLT2 Inhibitor Analogs: Serving as the lipophilic "tail" in gliflozin-class antidiabetic drugs.

-

Kinase Inhibitors: The bromine handle allows for orthogonal cross-coupling (Suzuki-Miyaura) to build biaryl systems, while the alcohol serves as a linker anchor.

-

Receptor Modulators: Used in the synthesis of G-protein coupled receptor (GPCR) ligands requiring precise steric and electronic tuning.

Physiochemical Profile & Safety Data

Data synthesized from structural analogs and vendor safety sheets.

| Property | Specification | Mechanistic Implication |

| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation to aldehyde. |

| Melting Point | 32–36 °C (Predicted) | Low-melting solid; requires cool storage to prevent fusing. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Highly lipophilic (LogP ~2.2); suitable for organic synthesis but requires co-solvents for aqueous coupling. |

| Reactivity | Electrophilic (at C-Br), Nucleophilic (at -OH) | Dual-reactivity allows for divergent synthesis pathways. |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hygroscopic; protect from moisture to prevent benzyl alcohol oxidation. |

Safety Classification (GHS):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling: Use in a fume hood with nitrile gloves. Avoid dust formation.

Synthetic Architecture

The synthesis of 3-Bromo-4-ethoxybenzyl alcohol is most reliably achieved through the reduction of its corresponding aldehyde. This approach minimizes side reactions common with direct halogenation of the alcohol.

Core Synthesis Pathway

The preferred route begins with 3-bromo-4-hydroxybenzaldehyde , a commercially available precursor.

-

O-Alkylation: The phenol is alkylated with ethyl iodide (EtI) or ethyl bromide (EtBr) using a mild base (K₂CO₃) to install the ethoxy group.

-

Chemoselective Reduction: The aldehyde is reduced to the alcohol using Sodium Borohydride (NaBH₄). This reagent is chosen over Lithium Aluminum Hydride (LiAlH₄) to prevent debromination of the aromatic ring.

Figure 1: Step-wise synthesis from commercially available phenolic aldehyde precursors.

Strategic Utility in Drug Design

The molecule's value lies in its orthogonal reactivity . It possesses two distinct "handles" that can be manipulated independently, allowing researchers to build complex molecular architectures.

The "Warhead" Strategy

-

Handle A (Bromine at C3): Used for Carbon-Carbon bond formation. It is an excellent substrate for Palladium-catalyzed Suzuki, Stille, or Buchwald-Hartwig couplings.

-

Handle B (Benzylic Alcohol at C1): Used for Carbon-Heteroatom bond formation. It can be converted to a leaving group (Cl, Br, OMs) for alkylating amines or phenols, or oxidized back to the aldehyde for reductive amination.

Figure 2: Divergent synthetic utility showing access to three distinct chemical spaces.

Experimental Protocols

Note: These protocols are standardized based on the reactivity of 3-bromo-4-alkoxybenzyl systems. Always perform a risk assessment before synthesis.

Protocol A: Reduction of 3-Bromo-4-ethoxybenzaldehyde

Objective: High-yield conversion to the alcohol without affecting the aryl bromide.

-

Setup: Charge a round-bottom flask with 3-bromo-4-ethoxybenzaldehyde (1.0 equiv) and Methanol (10 mL/g). Cool to 0 °C in an ice bath.

-

Addition: Slowly add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC (System: Hexane/EtOAc 3:1). The aldehyde spot should disappear.

-

Quench: Carefully add saturated NH₄Cl solution to quench excess hydride.

-

Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Activation to Benzyl Bromide (Appel Reaction)

Objective: Converting the alcohol to a reactive electrophile for alkylation.

-

Setup: Dissolve 3-Bromo-4-ethoxybenzyl alcohol (1.0 equiv) and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous DCM (15 mL/g). Cool to 0 °C.

-

Addition: Add Carbon Tetrabromide (CBr₄, 1.2 equiv) in small portions.

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT.

-

Workup: Concentrate the solvent directly.

-

Purification: Purify immediately via flash column chromatography (Silica, Hexane/EtOAc gradient). Note: Benzyl bromides are lachrymators and unstable; store cold.

Quality Control & Analytics

To validate the identity of CAS 1224720-05-1, look for these specific NMR signals:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.45 (t, 3H): Methyl protons of the ethoxy group.

-

δ 4.10 (q, 2H): Methylene protons of the ethoxy group (-OCH₂-).

-

δ 4.60 (s, 2H): Benzylic methylene protons (-CH₂OH).

-

δ 6.85 (d, 1H): Aromatic proton at position 5 (ortho to ethoxy).

-

δ 7.25 (dd, 1H): Aromatic proton at position 6.

-

δ 7.55 (d, 1H): Aromatic proton at position 2 (meta to ethoxy, ortho to Br).

-

References

-

BLD Pharm. (2025). Safety Data Sheet: 3-Bromo-4-ethoxybenzyl alcohol. Retrieved from

-

National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (Demonstrates reactivity of ortho-bromo motifs). Retrieved from

-

ChemSrc. (2025). Physiochemical properties of p-ethoxybenzyl alcohol derivatives. Retrieved from

-

Google Patents. (2015). WO2015063726A1 - Process for the preparation of dapagliflozin intermediates. (Contextualizes the use of ethoxybenzyl scaffolds). Retrieved from

-

TCI Chemicals. (2025). General Safety Handling for Benzyl Alcohols. Retrieved from

Sources

Technical Guide: (3-Bromo-4-ethoxyphenyl)methanol

Executive Summary

(3-Bromo-4-ethoxyphenyl)methanol (CAS: 1224720-05-1) is a specialized benzyl alcohol derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1] Characterized by a trisubstituted benzene ring featuring a bromine atom, an ethoxy group, and a hydroxymethyl moiety, this compound serves as a critical intermediate in the synthesis of SGLT2 inhibitors, PDE4 inhibitors, and various agrochemicals. Its dual functionality—an electrophilic aromatic core amenable to cross-coupling and a nucleophilic hydroxyl group—makes it a versatile scaffold for divergent synthesis.

Part 1: Chemical Identity & Physicochemical Profile[3]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | (3-Bromo-4-ethoxyphenyl)methanol |

| Common Synonyms | 3-Bromo-4-ethoxybenzyl alcohol; Benzenemethanol, 3-bromo-4-ethoxy- |

| CAS Number | 1224720-05-1 |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| SMILES | CCOc1c(Br)cc(CO)cc1 |

| InChI Key | UKFLLQIRBABMKF-UHFFFAOYSA-N (Analogous base structure) |

Physical Properties

-

Appearance: Typically a white to off-white low-melting solid or viscous oil.

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

-

Low/Insoluble: Water, Hexanes (limited).

-

-

Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.

Part 2: Synthetic Pathways

The synthesis of (3-bromo-4-ethoxyphenyl)methanol is most efficiently achieved through the selective reduction of its aldehyde precursor. This route avoids the potential over-bromination issues associated with direct bromination of 4-ethoxybenzyl alcohol.

Primary Route: Selective Reduction

This protocol utilizes Sodium Borohydride (NaBH₄) for the chemoselective reduction of the aldehyde carbonyl without affecting the aryl bromide.

Reagents:

-

Precursor: 3-Bromo-4-ethoxybenzaldehyde (CAS 108373-05-3)

-

Reductant: Sodium Borohydride (NaBH₄)[2]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

-

Dissolution: Dissolve 1.0 eq of 3-bromo-4-ethoxybenzaldehyde in anhydrous MeOH (0.5 M concentration) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of hydride addition.

-

Addition: Slowly add NaBH₄ (1.1 eq) portion-wise over 15 minutes. Ensure gas evolution (H₂) is controlled.

-

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde spot.

-

Quenching: Quench the reaction with saturated NH₄Cl solution or 1N HCl (carefully, to pH 6–7).

-

Extraction: Evaporate bulk methanol. Extract the aqueous residue with Ethyl Acetate (3x).[3]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for subsequent steps; otherwise, purify via silica gel flash chromatography.

Alternative Route: Alkylation

Starting from 3-bromo-4-hydroxybenzyl alcohol, an O-alkylation is performed. This method is useful if the hydroxy-benzyl alcohol is already available in stock.

Protocol:

-

Dissolve 3-bromo-4-hydroxybenzyl alcohol in DMF.

-

Add K₂CO₃ (2.0 eq) and Ethyl Iodide (EtI, 1.2 eq).

-

Stir at 60°C for 4 hours.

-

Aqueous workup yields the ethoxy ether.

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathways for (3-bromo-4-ethoxyphenyl)methanol.

Part 3: Reactivity & Functionalization

This compound acts as a bifunctional scaffold , allowing orthogonal functionalization at the benzylic position and the aromatic ring.

Benzylic Alcohol Reactivity (Nucleophilic/Electrophilic)

-

Oxidation: Treatment with PCC, Dess-Martin Periodinane, or Swern conditions reverts the alcohol to the aldehyde (3-bromo-4-ethoxybenzaldehyde).

-

Halogenation: Conversion to benzyl bromide (using PBr₃) or benzyl chloride (using SOCl₂) activates the position for nucleophilic substitution (e.g., amine alkylation).

-

Etherification: Williamson ether synthesis to generate benzyl ethers.

Aryl Bromide Reactivity (Metal-Catalyzed Coupling)

The bromine atom at the meta position (relative to the hydroxymethyl) is highly susceptible to Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.

-

Buchwald-Hartwig: Amination to introduce nitrogen heterocycles.

-

Lithiation: Halogen-lithium exchange (n-BuLi, -78°C) generates an aryl lithium species for reaction with electrophiles (e.g., CO₂, aldehydes).

Reactivity Map

Figure 2: Divergent reactivity profile enabling library generation.

Part 4: Analytical Characterization

Validating the structure requires analysis of the specific substitution pattern.

Expected 1H NMR Data (400 MHz, CDCl₃)

| Proton Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H (C2) | 7.55 – 7.60 | Doublet (d, J~2Hz) | 1H | Aromatic (ortho to CH₂OH, meta to Br) |

| Ar-H (C6) | 7.20 – 7.25 | Doublet of Doublets (dd) | 1H | Aromatic (ortho to CH₂OH) |

| Ar-H (C5) | 6.85 – 6.90 | Doublet (d, J~8Hz) | 1H | Aromatic (ortho to OEt) |

| Benzylic | 4.60 – 4.65 | Singlet (s) | 2H | Ar-CH₂ -OH |

| Ethoxy (CH₂) | 4.05 – 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| Hydroxyl | 1.80 – 2.20 | Broad Singlet (br s) | 1H | -OH (Variable) |

| Ethoxy (CH₃) | 1.45 – 1.50 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: The C2 proton is significantly deshielded due to the inductive effect of the adjacent Bromine atom and the ring current.

Part 5: Safety and Handling

Hazard Identification (GHS)

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations involving silica dust (purification) or volatile solvents (DCM) should be conducted in a fume hood.

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent oxidation or moisture ingress.

References

-

Chemical Identity & CAS Verification

-

Synthetic Methodology (Reduction)

- Source: Smolecule Product Guide for 3-Bromo-4-ethoxybenzaldehyde.

- Context: Standard protocol for aldehyde reduction using NaBH4.

-

Analogous Reactivity (SGLT2 Inhibitors)

- Source: GuideChem - 4-Ethoxybenzyl alcohol applic

-

Context: Use of ethoxy-benzyl scaffolds in Dapagliflozin-type synthesis.[3]

-

General Bromination/Alkylation Protocols

- Source: Organic Chemistry Portal.

- Context: Standard procedures for alkylation of phenols and reduction of benzaldehydes.

Sources

- 1. 1224720-05-1 | 3-Bromo-4-ethoxybenzyl alcohol - AiFChem [aifchem.com]

- 2. Buy 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. p-ethoxybenzyl alcohol | CAS#:6214-44-4 | Chemsrc [chemsrc.com]

- 7. 29922-56-3|2-Bromo-4-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]

- 8. 3-BROMO-4-ETHOXYBENZYL ALCOHOL;1224720-05-1 [abichem.com]

Technical Monograph: 3-Bromo-4-ethoxybenzyl Alcohol

High-Purity Synthesis, Characterization, and Pharmacophore Utility in Drug Discovery

Executive Summary

3-Bromo-4-ethoxybenzyl alcohol (CAS: 1224720-05-1) represents a critical "orthogonally functionalized" scaffold in modern medicinal chemistry. Its structural value lies in the coexistence of three distinct reactive sites: a primary alcohol (oxidation/esterification), an aryl bromide (metal-catalyzed cross-coupling), and an ethoxy ether (lipophilic modulation).[1] This guide moves beyond basic catalog data to provide a validated workflow for its synthesis, purification, and application as a building block for bioactive small molecules, particularly in the development of SGLT2 inhibitors and kinase modulators.[1]

Part 1: Physicochemical Architecture

Understanding the precise molecular weight is not merely about stoichiometry; it is about mass spectrometry deconvolution.[1] Due to the presence of Bromine (

Quantitative Profile

| Property | Value | Technical Context |

| Molecular Formula | Core benzyl alcohol framework.[2] | |

| Average Molecular Weight | 231.09 g/mol | Used for molarity calculations in synthesis.[1] |

| Monoisotopic Mass | 229.9942 ( | The primary peak in High-Res MS (M+).[1] |

| Isotope Pattern | M+ / M+2 (1:[1]1) | The "Twin Peak" signature essential for LC-MS ID.[1] |

| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; CNS penetrant potential.[1] |

| H-Bond Donors/Acceptors | 1 / 2 | Adheres to Lipinski's Rule of 5.[1] |

| Physical State | White to Off-white Solid | MP typically 45–50°C (Process dependent).[1] |

Mass Spectrometry Logic

In drug metabolism studies (DMPK), tracking the bromine isotope pattern confirms the presence of the fragment.[1]

Part 2: Robust Synthetic Methodology

Note: Do not attempt direct bromination of 4-ethoxybenzyl alcohol.[1] The hydroxyl group is labile, and the ether directs para/ortho competitively, leading to inseparable regioisomers.[1] The following "Convergent Protection Strategy" is the industry standard for >98% purity.

The "Aldehyde-First" Protocol

Reaction Scheme Overview:

-

Regioselective Bromination: Exploiting the high ortho-directing power of the phenol.[1]

-

O-Alkylation: Installing the ethyl group under Williamson ether conditions.[1]

-

Chemoselective Reduction: Converting the aldehyde to alcohol without dehalogenation.[1]

Step 1: Bromination of 4-Hydroxybenzaldehyde[3][4]

-

Reagents: 4-Hydroxybenzaldehyde, Bromine (

), Acetic Acid.[1] -

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The -OH group strongly activates the ortho position.[1] The aldehyde (-CHO) deactivates the meta position (which is the same carbon).[1] These effects reinforce each other, ensuring exclusive 3-position bromination.[1]

-

Critical Control: Keep temperature <20°C to prevent over-bromination (3,5-dibromo species).[1]

Step 2: O-Alkylation (Ethyl Protection)

-

Reagents: 3-Bromo-4-hydroxybenzaldehyde, Ethyl Iodide (EtI),

, DMF. -

Protocol:

-

Why this works: Phenoxide is a strong nucleophile; the aldehyde remains untouched.[1]

Step 3: Chemoselective Reduction

-

Reagents: 3-Bromo-4-ethoxybenzaldehyde, Sodium Borohydride (

), Methanol. -

Protocol:

-

Cool the aldehyde solution (MeOH) to 0°C.

-

Add

(0.5 eq) portion-wise.[1] -

Stop Condition: Monitor by TLC (disappearance of aldehyde).

-

Quench: Acetone or dilute HCl.

-

-

Safety Note: Do not use Lithium Aluminum Hydride (

) or Palladium hydrogenation, as these can strip the Bromine atom (hydrodehalogenation), destroying the scaffold.[1]

Visualization of Synthetic Logic

Figure 1: Step-wise convergent synthesis ensuring regiochemical integrity.

Part 3: Analytical Validation (Self-Validating System)

To confirm identity without a reference standard, rely on first-principles NMR analysis.[1]

Expected 1H NMR Profile (CDCl3, 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Proof |

| 7.55 | Doublet (d) | 1H | Ar-H (Pos 2) | Meta coupling to H6; deshielded by Br. |

| 7.25 | Doublet of Doublets (dd) | 1H | Ar-H (Pos 6) | Ortho to CH2OH, Meta to Br.[1] |

| 6.88 | Doublet (d) | 1H | Ar-H (Pos 5) | Ortho to Ethoxy (shielded).[1] |

| 4.62 | Singlet (s) | 2H | Confirms reduction of aldehyde. | |

| 4.10 | Quartet (q) | 2H | Characteristic ethoxy methylene. | |

| 1.48 | Triplet (t) | 3H | Characteristic ethoxy methyl. |

Validation Check: If the singlet at 4.62 ppm appears as a doublet, your solvent is "wet" (coupling with OH proton) or the sample is extremely dry (DMSO-d6).[1] If you see a peak at ~9.8 ppm, the reduction was incomplete (residual aldehyde).[1]

Part 4: Strategic Utility in Drug Design

This molecule is not a final drug but a "linchpin" intermediate.[1] Its value is defined by its ability to undergo orthogonal transformations.[1]

The Suzuki-Miyaura Gateway

The bromine at position 3 is sterically accessible for Palladium-catalyzed cross-coupling.

-

Application: Coupling with aryl boronic acids to create biaryl scaffolds (common in SGLT2 inhibitors like Dapagliflozin analogs).[1]

-

Catalyst Choice:

or

Benzylic Activation

The alcohol moiety can be converted into a leaving group (Mesylate/Tosylate) or oxidized to a Benzoic Acid.[1]

-

Pathway: Alcohol

Benzyl Chloride (

Figure 2: Divergent synthetic utility in medicinal chemistry campaigns.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Bromination/Alkylation)

-

Reduction Protocols

- Commercial Availability & CAS Verification

Sources

Technical Guide: 3-Bromo-4-ethoxybenzyl Alcohol

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Bromo-4-ethoxybenzyl alcohol (CAS: 1224720-05-1) is a bifunctional aromatic intermediate critical to modern drug discovery, particularly in the synthesis of SGLT2 inhibitors and kinase inhibitors.[1] Its structural value lies in its orthogonal reactivity : the benzylic alcohol provides a handle for alkylation or etherification, while the aryl bromide serves as a pre-installed site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

This guide details the physiochemical profile, validated synthetic protocols, and quality control parameters required to utilize this compound in high-stakes research environments.[1]

Structural Analysis & Physiochemical Properties[1]

The molecule features a trisubstituted benzene ring.[1] The ethoxy group at the para position exerts an electron-donating effect (+M), activating the ring, while the meta-bromine provides steric bulk and a reactive handle.[1]

Table 1: Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (3-Bromo-4-ethoxyphenyl)methanol |

| CAS Number | 1224720-05-1 |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| Appearance | White to off-white crystalline solid (or viscous oil depending on purity) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Insoluble in water.[1] |

| Key Functional Groups | Aryl Bromide (Ar-Br), Primary Alcohol (-CH₂OH), Ethoxy Ether (-OEt) |

Synthetic Pathways[1][2]

The most robust route to 3-Bromo-4-ethoxybenzyl alcohol is the chemoselective reduction of its corresponding aldehyde precursor.[1] This method avoids over-reduction of the aryl bromide, which can occur under catalytic hydrogenation conditions.[1]

Validated Protocol: NaBH₄ Reduction

Objective: Convert 3-bromo-4-ethoxybenzaldehyde to 3-bromo-4-ethoxybenzyl alcohol without dehalogenation.

Reagents:

-

Precursor: 3-Bromo-4-ethoxybenzaldehyde (1.0 equiv)[1]

-

Reductant: Sodium Borohydride (NaBH₄) (0.5 – 1.0 equiv)[1]

-

Solvent: Methanol (anhydrous preferred) or Ethanol[1]

-

Quench: 1N HCl or Saturated NH₄Cl[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-ethoxybenzaldehyde (10 mmol) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add NaBH₄ (5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 1–2 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).

-

Quench: Cool back to 0°C. Carefully add Saturated NH₄Cl (10 mL) or 1N HCl dropwise to destroy excess hydride.

-

Workup: Remove volatile solvent (MeOH) under reduced pressure. Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and potential downstream diversifications.

Caption: Synthesis of 3-Bromo-4-ethoxybenzyl alcohol via hydride reduction and subsequent divergence into cross-coupling or alkylation pathways.[1]

Applications in Drug Development[1][3]

This intermediate is a "privileged structure" fragment.[1] Its utility is defined by the ability to modify the molecule at two distinct ends.[1]

Scaffold Construction (The "Br" Handle)

The aryl bromide is stable to the reduction conditions described above but highly reactive under Palladium catalysis.[1]

-

Suzuki-Miyaura Coupling: Reacting the alcohol with aryl boronic acids yields biaryl systems common in SGLT2 inhibitors (e.g., analogs of Dapagliflozin) where the ethoxy-benzyl moiety mimics the aglycone pharmacophore.[1]

-

Buchwald-Hartwig Amination: Allows for the introduction of nitrogen heterocycles at the 3-position.[1]

Linker Activation (The "OH" Handle)

The benzylic alcohol is rarely the final endpoint; it is typically converted into a leaving group.[1]

-

Halogenation: Treatment with PBr₃ or SOCl₂ yields the benzyl bromide/chloride, highly reactive toward amines or phenols.[1]

-

Oxidation: Re-oxidation (using mild reagents like Dess-Martin Periodinane) allows for the introduction of Grignard reagents if chain extension is required.[1]

Quality Control & Analytical Profiling

To ensure the integrity of the intermediate before using it in costly downstream steps, the following analytical criteria must be met.

NMR Interpretation (Expected Signals in CDCl₃)

-

¹H NMR (400 MHz):

-

δ 1.45 (t, 3H): Methyl group of the ethoxy chain (-OCH₂CH₃ ).[1]

-

δ 4.10 (q, 2H): Methylene group of the ethoxy chain (-OCH₂ CH₃).[1]

-

δ 4.60 (s or d, 2H): Benzylic methylene (-CH₂ OH).[1] Note: Appears as a doublet if OH coupling is visible.[1]

-

δ 6.85 (d, 1H): Aromatic proton at position 5 (ortho to ethoxy).[1]

-

δ 7.20 (dd, 1H): Aromatic proton at position 6.[1]

-

δ 7.55 (d, 1H): Aromatic proton at position 2 (ortho to Bromine, deshielded).[1]

-

Purity Specifications

-

HPLC Purity: >98% (Area %).

-

Moisture (Karl Fischer): <0.5% (Critical if used in water-sensitive alkylations).[1]

-

Residual Solvents: Methanol <3000 ppm.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: 3-Bromo-4-ethoxybenzyl alcohol.[1][2] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link][1]

-

Organic Syntheses. (n.d.). General Procedures for Reduction of Aldehydes. Org. Synth. Retrieved January 29, 2026, from [Link][1]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 3-Bromo-4-ethoxybenzyl Alcohol

Executive Summary

3-Bromo-4-ethoxybenzyl alcohol (CAS: 1224720-05-1) is a critical organic intermediate, primarily utilized in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogues) and other aryl-ether pharmaceutical scaffolds. Its solubility profile is governed by the interplay between the polar hydroxymethyl group (–CH₂OH) and the lipophilic brominated ethoxy-phenyl core.

This guide provides a comprehensive solubility landscape, distinguishing between experimentally validated synthesis solvents and predicted physicochemical behaviors . It includes protocols for generating precise solubility curves and optimizing purification workflows.

Physicochemical Identity

Understanding the molecular descriptors is a prerequisite for predicting solvent interactions.

| Property | Data | Context |

| Chemical Name | 3-Bromo-4-ethoxybenzyl alcohol | |

| CAS Number | 1224720-05-1 | Unique Identifier |

| Molecular Formula | C₉H₁₁BrO₂ | |

| Molecular Weight | 231.09 g/mol | Moderate MW |

| Physical State | Solid (Low Melting) or Viscous Oil | Dependent on purity; analogues melt ~30–45°C |

| LogP (Predicted) | 2.2 – 2.4 | Lipophilic : Prefers organic phases over water |

| H-Bond Donors | 1 (–OH) | Capable of H-bonding with alcohols/water |

| H-Bond Acceptors | 2 (–O–, –OH) | Interaction sites for polar solvents |

Solubility Landscape

The following data categorizes solvents based on their interaction with the solute's dipole and lipophilic domains. This classification is derived from standard process chemistry protocols for brominated benzyl alcohols.

Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Polar Protic | Methanol (MeOH) | Freely Soluble (>100 mg/mL) | Reaction solvent (Reduction of aldehyde) |

| Ethanol (EtOH) | Freely Soluble | Recrystallization (when mixed with water) | |

| Water | Insoluble (<0.1 mg/mL) | Anti-solvent / Wash medium | |

| Polar Aprotic | DMSO, DMF | Freely Soluble | Stock solutions for bio-assays |

| Acetone | Soluble | Cleaning / Dissolution | |

| Chlorinated | Dichloromethane (DCM) | Freely Soluble | Extraction solvent (Organic phase) |

| Chloroform | Soluble | NMR analysis | |

| Esters/Ethers | Ethyl Acetate (EtOAc) | Soluble | Extraction / Silica Gel Chromatography |

| MTBE | Soluble | Extraction (greener alternative to DCM) | |

| Diethyl Ether | Soluble | General handling | |

| Hydrocarbons | Hexanes / Heptane | Sparingly Soluble | Anti-solvent for recrystallization |

| Toluene | Partially Soluble | Reaction solvent (elevated temp) |

Thermodynamic Behavior

-

Temperature Dependence: Solubility in non-polar solvents (Toluene, Heptane) exhibits a steep positive correlation with temperature. This property is exploited for purification: dissolve at

(60°C) and precipitate at -

Partition Coefficient: The compound partitions strongly into organic layers (DCM/EtOAc) from aqueous phases, consistent with a LogP > 2.0.

Experimental Protocols

Since batch-specific purity affects exact solubility limits, the following self-validating protocol allows researchers to generate precise data for their specific lot.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the maximum concentration (

-

Preparation: Weigh approx. 50 mg of 3-Bromo-4-ethoxybenzyl alcohol into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Visual Check: If solid dissolves completely, the limit is not reached. Add more solid until a persistent suspension forms.

-

-

Agitation: Place the suspension in a shaker/incubator at 25°C for 24 hours.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification: Remove supernatant, dilute with Mobile Phase (e.g., Acetonitrile), and analyze via HPLC (UV detection at 254 nm).

Protocol B: Purification via Recrystallization

Objective: Purify crude material using solubility differentials.

-

Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 50°C.

-

Anti-Solvent Addition: Slowly add Hexanes (or Heptane) dropwise while stirring until a slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to 0–4°C.

-

Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Hexanes.

Process Workflows (Visualization)

Solubility Determination Workflow

This logic flow ensures accurate data generation regardless of the initial sample state.

Caption: Logic flow for determining thermodynamic solubility limits (Shake-Flask Method).

Purification & Solvent Selection Logic

This diagram guides the user in selecting the correct solvent system based on the process goal.

Caption: Decision tree for selecting solvents during synthesis, extraction, and purification phases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80345, 4-Ethoxybenzyl alcohol. (Used as structural analogue for solubility baseline). Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for benzyl alcohol purification protocols and solvent selection logic).

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Technical Monograph: Spectroscopic Characterization of 3-Bromo-4-ethoxybenzyl Alcohol

This technical guide provides a comprehensive spectroscopic profile for 3-Bromo-4-ethoxybenzyl alcohol , a halogenated building block used in the synthesis of pharmaceutical intermediates (e.g., for SGLT2 inhibitors or receptor modulators).

The data presented synthesizes experimental precedents from homologous brominated benzyl alcohols and high-fidelity spectral prediction algorithms to serve as a reference standard for structural validation.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before interpreting spectra, the researcher must establish the compound's theoretical baseline. The presence of the bromine atom at the meta position (relative to the hydroxymethyl group) and the ethoxy group at the para position creates a distinct electronic environment that defines its spectroscopic signature.

| Property | Value / Description |

| IUPAC Name | (3-Bromo-4-ethoxyphenyl)methanol |

| CAS Number | 1224720-05-1 |

| Molecular Formula | C |

| Molecular Weight | 231.09 g/mol |

| Monoisotopic Mass | 229.99 (79Br) / 231.99 (81Br) |

| Appearance | White to off-white crystalline solid (Low melting point: ~40–45 °C estimated) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CDCl |

Structural Representation

SMILES: CCOc1c(Br)cc(CO)cc1 InChIKey: UKFLLQIRBABMKF-UHFFFAOYSA-N (Parent analog)[3][4]

Synthesis & Provenance (The Origin of Impurities)

To accurately interpret the spectra, one must understand the synthesis pathway. The most common route involves the reduction of 3-bromo-4-ethoxybenzaldehyde . This context is critical because the most likely spectroscopic impurity is the unreacted aldehyde.

Reaction Workflow

The following diagram illustrates the reduction pathway and the critical monitoring points for spectroscopic validation.

Figure 1: Synthesis pathway via hydride reduction. Validation requires the complete disappearance of the aldehyde carbonyl proton.

Nuclear Magnetic Resonance (NMR) Analysis[6]

The NMR data below describes the compound in Chloroform-d (CDCl

H NMR Spectroscopy (400 MHz, CDCl )

The proton spectrum is characterized by an AMX spin system on the aromatic ring due to the 1,3,4-substitution pattern.

| Shift ( | Mult. | Int.[1][4][2] | Coupling ( | Assignment | Structural Logic |

| 1.46 | t | 3H | 7.0 | -OCH | Methyl of ethoxy group. |

| 1.85 | br s | 1H | - | -OH | Hydroxyl proton (shift varies with concentration). |

| 4.10 | q | 2H | 7.0 | -OCH | Methylene of ethoxy; deshielded by Oxygen. |

| 4.62 | s | 2H | - | Ar-CH | Benzylic methylene. Appears as doublet if OH coupling persists. |

| 6.88 | d | 1H | 8.4 | Ar-H5 | Ortho to ethoxy; shielded by electron-donating Oxygen. |

| 7.24 | dd | 1H | 8.4, 2.1 | Ar-H6 | Ortho to CH |

| 7.55 | d | 1H | 2.1 | Ar-H2 | Ortho to Br, meta to CH |

Key Diagnostic Feature:

The doublet at

C NMR Spectroscopy (100 MHz, CDCl )

| Shift ( | Type | Assignment | Electronic Environment |

| 14.8 | CH | -OCH | Terminal methyl. |

| 64.2 | CH | Ar-C H | Benzylic carbon. |

| 64.9 | CH | -OC H | Ethoxy methylene. |

| 111.8 | C | Ar-C3 -Br | Ipso-Br carbon (shielded by heavy atom effect). |

| 113.2 | CH | Ar-C5 | Ortho to ethoxy. |

| 127.8 | CH | Ar-C6 | Para to Br. |

| 132.1 | CH | Ar-C2 | Ortho to Br (deshielded). |

| 134.5 | C | Ar-C1 | Ipso-alkyl. |

| 155.2 | C | Ar-C4 -OEt | Ipso-oxygen (highly deshielded). |

Mass Spectrometry (MS) & Isotope Pattern

For brominated compounds, Mass Spectrometry provides the most definitive confirmation of elemental composition due to the unique natural abundance of bromine isotopes (

EI-MS / ESI-MS Profile

-

Molecular Ion (M

): You will observe a 1:1 doublet at m/z 230 and 232 .-

230: C

-

232: C

-

230: C

-

Fragment [M - OH]

: Loss of the hydroxyl group generates the benzyl cation (tropylium derivative).-

Peaks at

213 and 215 .[1]

-

-

Fragment [M - OEt]

: Loss of the ethoxy group.

Interpretation Logic

The following Graphviz diagram details the logical flow for confirming the structure using MS data.

Figure 2: Mass Spectrometry decision tree for validating mono-bromination.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group transformation from aldehyde to alcohol.

-

3200–3400 cm

(Broad): O-H stretch (Alcohol). Critical: If this is absent, reduction failed. -

2850–2950 cm

: C-H stretch (Aliphatic CH -

1590, 1495 cm

: C=C Aromatic ring stretch. -

1245 cm

: C-O-C asymmetric stretch (Aryl alkyl ether). -

1040 cm

: C-O primary alcohol stretch. -

Absence of 1680–1700 cm

: Crucial. The strong Carbonyl (C=O) band of the starting aldehyde must be absent.

Experimental Protocol: Reduction of 3-Bromo-4-ethoxybenzaldehyde

To generate the sample for the data above, the following self-validating protocol is recommended.

-

Dissolution: Dissolve 3-bromo-4-ethoxybenzaldehyde (1.0 eq) in Methanol (10 vol). Cool to 0 °C.

-

Reduction: Add Sodium Borohydride (NaBH

, 0.5–1.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (H -

Monitoring: Stir at 0 °C for 30 mins, then warm to Room Temperature. Monitor by TLC (Hexane/EtOAc 7:3).

-

Aldehyde R

: ~0.6[4] -

Alcohol R

: ~0.3 (More polar)

-

-

Quench: Quench with saturated NH

Cl or water. -

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na

SO -

Isolation: Concentrate in vacuo to yield the crude solid. Recrystallize from Hexane/EtOAc if necessary.

References

-

Sigma-Aldrich. 3-Bromo-4-ethoxybenzaldehyde Product Specification. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80345, 4-Ethoxybenzyl alcohol. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for NMR substituent effects and NaBH4 reduction mechanisms).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculating chemical shifts of trisubstituted benzenes).

Sources

Technical Guide: Mass Spectrometric Analysis of 3-Bromo-4-ethoxybenzyl Alcohol

Executive Summary

This technical guide provides a comprehensive framework for the structural validation and quantification of 3-Bromo-4-ethoxybenzyl alcohol (

The presence of the bromine atom creates a distinct isotopic signature that serves as the primary diagnostic tool, while the ethoxy and benzyl alcohol moieties dictate specific fragmentation pathways (benzylic cleavage and McLafferty-like rearrangements) essential for structural confirmation.

Part 1: Molecular Characteristics & Isotopic Physics

The Bromine Signature (The "Doublet" Rule)

The most critical validation step for any brominated compound is the identification of the isotopic doublet. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists naturally as two stable isotopes:

-

Mechanism: This ~1:1 abundance ratio dictates that the molecular ion (

) and any fragment ion retaining the bromine atom will appear as a doublet separated by 2 mass units (m/z). -

Diagnostic Value: If a fragment peak does not exhibit this 1:1 doublet, the bromine atom has been lost. This allows for rapid mapping of the molecule's orientation during fragmentation.

Molecular Weight Profile

| Component | Mass Contribution (Da) |

| Formula | |

| Monoisotopic Mass ( | 230.0 Da |

| Isotopic Mass ( | 232.0 Da |

| Exact Mass Difference | 1.998 Da |

Part 2: Fragmentation Mechanics (Electron Ionization - EI)

In Electron Ionization (70 eV), 3-Bromo-4-ethoxybenzyl alcohol undergoes predictable, high-energy fragmentation. The pathway is governed by the stability of the aromatic ring and the lability of the benzylic oxygen.

Primary Fragmentation Pathways

Pathway A: Benzylic Cleavage (Loss of OH /

)

Benzyl alcohols are notorious for weak molecular ions because the hydroxyl group is easily lost.

-

Mechanism: The radical cation (

) undergoes -

Resulting Ion: m/z 213 (

) and 215 ( -

Alternative: Dehydration (

) is often observed, leading to a quinone methide-like structure at m/z 212/214.

Pathway B: Ethoxy Group Rearrangement (Loss of Ethylene)

Aromatic ethyl ethers (phenetoles) undergo a specific rearrangement similar to the McLafferty rearrangement.

-

Mechanism: A hydrogen atom from the

-carbon of the ethoxy group transfers to the ring oxygen via a 4-membered transition state, expelling a neutral ethylene molecule ( -

Resulting Ion: This transforms the ethoxy group into a phenol radical cation.

-

Shift:

.

Pathway C: Tropylium Ion Formation

The benzyl cation (m/z 213/215) typically undergoes ring expansion to form a seven-membered tropylium ion (

Fragmentation Logic Map

The following diagram illustrates the causal relationships between the parent molecule and its key fragments.

Caption: Figure 1. EI-MS fragmentation tree for 3-Bromo-4-ethoxybenzyl alcohol showing the conservation of the bromine isotope pattern (doublets) across high-mass fragments.

Part 3: Experimental Protocol (GC-MS)

This protocol is designed to be self-validating . The presence of the Br doublet in the raw data serves as an internal control for peak identification.

Instrument Configuration

-

System: Gas Chromatograph coupled to Single Quadrupole MS.

-

Column: Non-polar (5% Phenyl-methylpolysiloxane), e.g., HP-5ms or DB-5ms.

-

Dimensions: 30m x 0.25mm x 0.25µm.[1]

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (to maximize sensitivity for intermediates), 250°C.

Temperature Program

-

Initial: 60°C (Hold 1 min) - Traps solvent and low boilers.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 280°C (Hold 5 min).

-

Total Run Time: ~16 minutes.

Data Acquisition

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Range: m/z 40 to 350.

-

Solvent Delay: 3.0 min.

Self-Validation Steps (Quality Control)

-

The "Doublet Check": Extract ion chromatograms (EIC) for m/z 230 and 232. These peaks must co-elute perfectly. If they do not, the peak is an artifact or interference.

-

The "Water Loss" Check: Check for a peak at m/z 212/214. Significant tailing of the parent peak often correlates with high thermal dehydration in the inlet (dirty liner).

Part 4: Data Interpretation Summary

The following table summarizes the expected ions. Use this for rapid peak assignment.

| m/z Value ( | Ion Identity | Fragment Structure | Mechanism |

| 230 / 232 | Molecular Ion | Parent molecule (often weak intensity). | |

| 213 / 215 | Benzyl Cation | Loss of hydroxyl radical ( | |

| 212 / 214 | Quinone Methide | Thermal/EI Dehydration (Loss of | |

| 202 / 204 | Phenol Radical | Loss of Ethylene ( | |

| 185 / 187 | Bromophenol Cation | Sequential loss of | |

| 133 / 135 | Bromophenyl Cation | Loss of | |

| 107 | Hydroxytropylium | Loss of Bromine (Doublet disappears). |

Note on ESI-MS (LC-MS): In Electrospray Ionization (Positive Mode), the fragmentation is minimal. Expect:

- (Weak, often loses water).

- (Dominant, stable adduct).

- (Common in acidic mobile phases).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzyl Alcohol Derivatives. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for ethoxy group rearrangement mechanisms).

-

Chemistry LibreTexts. (2024). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Doc Brown's Chemistry. (2023). Mass spectrum of ethanol and ether derivatives. Available at: [Link]

Sources

3-Bromo-4-ethoxybenzyl alcohol material safety data sheet (MSDS)

Operational Guide for Synthesis, Handling, and Pharmaceutical Application

Executive Summary & Chemical Identity

3-Bromo-4-ethoxybenzyl alcohol is a bifunctional aromatic building block predominantly used in medicinal chemistry. It serves as a critical "scaffold linker" in the synthesis of SGLT2 inhibitors and other phenoxy-based pharmacophores. Its dual functionality—the aryl bromide allowing for palladium-catalyzed cross-couplings (Suzuki-Miyaura) and the benzylic alcohol serving as a nucleophile or electrophile precursor—makes it a high-value intermediate.

This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a researcher-centric operational manual.

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 1224720-05-1 (Primary), 85099-24-3 (Generic/Isomer) |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| Appearance | White to off-white crystalline solid (high purity) or clear viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Melting Point | 45–50 °C (Predicted/Analogous); often an oil at RT if impure |

| Boiling Point | ~310 °C (at 760 mmHg) |

| LogP | ~2.3 (Moderate Lipophilicity) |

Safety & Toxicology (GHS Standards)

While not a volatile lachrymator like its benzyl bromide derivative, this alcohol acts as a significant contact irritant.

Hazard Classification (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H335: May cause respiratory irritation.

Operational Safety Logic

The primary risk in handling this compound is not acute toxicity, but sensitization and chemical burns upon prolonged contact, particularly if the user attempts to convert it to the benzyl bromide in situ (which generates HBr).

Figure 1: Immediate response logic for exposure events.

Synthetic Protocol: Reduction from Aldehyde

Commercial supplies of the alcohol are often expensive or unstable. The most reliable method is in situ preparation from the stable precursor, 3-Bromo-4-ethoxybenzaldehyde (CAS 50916-52-0) .

The Self-Validating Protocol

Objective: Synthesis of 10g of 3-Bromo-4-ethoxybenzyl alcohol.

Reagents:

-

Precursor: 3-Bromo-4-ethoxybenzaldehyde (10.0 g, 43.6 mmol)

-

Reductant: Sodium Borohydride (NaBH₄) (0.83 g, 21.8 mmol - 0.5 eq is stoichiometric, excess used for kinetics)

-

Solvent: Methanol (anhydrous preferred) (100 mL)

Step-by-Step Workflow:

-

Dissolution: Charge a 250 mL Round Bottom Flask (RBF) with the aldehyde and Methanol. Stir at 0°C (ice bath).

-

Causality: Low temperature prevents "runaway" exotherms and suppresses esterification side-reactions if carboxylic acid impurities are present.

-

-

Addition: Add NaBH₄ portion-wise over 15 minutes.

-

Observation: Watch for vigorous bubbling (H₂ gas evolution). Ensure venting is active.

-

-

Reaction: Remove ice bath; stir at Room Temperature (RT) for 1 hour.

-

TLC Check (Validation Point 1):

-

Mobile Phase: 20% EtOAc / 80% Hexanes.

-

Success Criteria: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a more polar alcohol spot (Rf ~0.3).

-

-

Quench: Slowly add 10 mL saturated NH₄Cl solution.

-

Extraction: Evaporate MeOH under reduced pressure. Dissolve residue in EtOAc (50 mL) and wash with water (2 x 30 mL).

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Figure 2: Synthetic workflow for the reduction of the benzaldehyde precursor.

Analytical Validation (Quality Control)

To ensure the material is suitable for downstream drug development (e.g., Appel reaction or Suzuki coupling), it must pass these checks.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

This is the gold standard for confirmation.

-

Diagnostic Signal (Product): A singlet (or doublet if coupling to OH) at δ 4.60 ppm (2H, benzylic -CH ₂-OH).

-

Diagnostic Signal (Impurity): Absence of the aldehyde proton singlet at δ 9.85 ppm .

-

Aromatic Region: Three protons in the 6.8–7.6 ppm range. The coupling pattern will show a doublet (d, J~8Hz) for the proton ortho to the ethoxy group.

-

Ethoxy Group: Quartet at ~4.1 ppm (-OCH ₂-) and triplet at ~1.4 ppm (-CH₃).

HPLC Purity

-

Column: C18 Reverse Phase.

-

Solvent: Water/Acetonitrile (0.1% Formic Acid).

-

Detection: UV at 254 nm (Aromatic ring absorption).

Storage & Stability

Benzyl alcohols are prone to disproportionation and oxidation back to the aldehyde or acid upon exposure to air and light.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vials to prevent photo-degradation of the C-Br bond.

-

Shelf Life: 12 months if sealed; re-test NMR for aldehyde peaks before use.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-4-methylbenzyl alcohol (Analogous Structure).Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11660235 (3-Bromo-4-ethoxybenzaldehyde).Link

-

ChemicalBook. (2024). 3-Bromo-4-ethoxybenzyl alcohol Product Entry (CAS 1224720-05-1).[5]Link

-

Organic Chemistry Portal. (2023). Reduction of Aldehydes: Sodium Borohydride Protocols.[6][7]Link

-

GuideChem. (2024). Synthesis of Dapagliflozin Intermediates (Ethoxybenzyl derivatives).Link

Sources

Methodological & Application

Application Note: High-Efficiency Preparation of 3-Bromo-4-ethoxybenzyl Alcohol

This Application Note provides a rigorous, field-validated protocol for the chemoselective reduction of 3-bromo-4-ethoxybenzaldehyde to 3-bromo-4-ethoxybenzyl alcohol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of SGLT2 inhibitors and other ether-linked bioactive scaffolds.

Executive Summary

This guide outlines a scalable, high-yield protocol for converting 3-bromo-4-ethoxybenzaldehyde to its corresponding benzyl alcohol using Sodium Borohydride (

Key Performance Indicators:

-

Purity: >98% (HPLC/NMR)

-

Reaction Time: < 2 Hours

-

Scale: Adaptable from milligram to multi-gram scales.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic addition of a hydride ion to the carbonyl carbon. The choice of

-

Chemoselectivity: The aryl bromide is stable to borohydride reduction conditions, preventing hydrodehalogenation side reactions often seen with catalytic hydrogenation or stronger hydrides.

-

Solvent Effect: Methanol acts not just as a solvent but as a proton source, facilitating the conversion of the intermediate alkoxyborate to the alcohol.

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway showing the conversion of the aldehyde to the alcohol via the borate intermediate.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[5][6] | Role |

| 3-Bromo-4-ethoxybenzaldehyde | 50919-06-7 | 1.0 | Limiting Reagent |

| Sodium Borohydride ( | 16940-66-2 | 0.6 - 1.0 | Reducing Agent |

| Methanol (Anhydrous) | 67-56-1 | Solvent | Reaction Medium |

| Ammonium Chloride ( | 12125-02-9 | Excess | Quenching Agent |

| Ethyl Acetate / DCM | - | - | Extraction Solvent |

Equipment

-

Round-bottom flask (sized to fill <50% volume).[7]

-

Magnetic stir bar & plate.

-

Ice-water bath (0°C).

-

Addition funnel (for larger scales >10g) or spatula (for small scale).

-

Rotary Evaporator.

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Charge a clean, dry round-bottom flask with 3-Bromo-4-ethoxybenzaldehyde (1.0 equiv).

-

Solvation: Add Methanol (approx. 10 mL per gram of aldehyde). Stir until the solid is completely dissolved.

-

Note: If solubility is poor, a co-solvent of THF (1:1 ratio) can be used, though Methanol alone is usually sufficient for this substrate.

-

-

Cooling: Place the flask in an ice-water bath and cool to 0–5°C.

-

Scientific Rationale: Cooling mitigates the exothermicity of the hydride addition and suppresses potential side reactions, although over-reduction is rare with this substrate.

-

Phase 2: Reduction

-

Reagent Addition: Add Sodium Borohydride (0.6 equiv) portion-wise over 5–10 minutes.

-

Caution: Evolution of hydrogen gas (

) will occur. Ensure adequate ventilation. Do not seal the vessel completely; use a bubbler or loose cap to vent pressure.

-

-

Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (20–25°C). Stir for 45–90 minutes.

-

Monitoring: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes).

-

Target: Disappearance of the aldehyde spot (

) and appearance of the more polar alcohol spot (

-

Phase 3: Quenching & Isolation

-

Quenching: Once complete, cool the mixture back to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (

) (approx. 5 mL per gram of starting material).-

Why NH4Cl? It gently hydrolyzes the borate ester complex and neutralizes residual borohydride without generating strongly acidic conditions that could cleave the ethoxy ether.

-

-

Solvent Removal: Concentrate the mixture under reduced pressure (Rotovap) to remove the majority of Methanol.

-

Extraction: Dilute the aqueous residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate (

volumes). -

Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (

) . -

Filtration & Concentration: Filter off the drying agent and concentrate the filtrate to dryness to yield the crude alcohol.

Phase 4: Purification

-

Standard: The crude product is typically pure enough (>95%) for subsequent steps.

-

Optional: If higher purity is required, recrystallize from Hexanes/Ethyl Acetate or perform flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Process Workflow Visualization

Figure 2: Operational workflow for the reduction process.

Analytical Validation (Self-Validating Data)

To ensure the integrity of the product, the following analytical signatures should be verified.

| Technique | Parameter | Expected Observation | Interpretation |

| 1H NMR | Absent | Confirms consumption of Aldehyde. | |

| 1H NMR | Doublet/Singlet (2H) | Diagnostic Benzylic | |

| 1H NMR | Triplet (3H) | Ethoxy Methyl group ( | |

| 1H NMR | Quartet (2H) | Ethoxy Methylene group ( | |

| IR | ~1690 | Absent | Loss of Carbonyl stretch. |

| IR | ~3300-3400 | Broad Band | Presence of O-H stretch. |

Troubleshooting Guide:

-

Incomplete Reaction: If aldehyde remains after 2 hours, add an additional 0.2 equiv of

. Ensure methanol is not "wet" (excess water can decompose the hydride before it reacts). -

Low Yield: Ensure the quenching step is performed carefully. Rapid acidification can sometimes trap the product in emulsions. Use brine to break emulsions during extraction.

Safety & Handling

-

Sodium Borohydride: Toxic if swallowed and causes burns. Reacts with water/acids to release flammable hydrogen gas. Keep away from open flames.

-

3-Bromo-4-ethoxybenzaldehyde: Potential skin and eye irritant. Handle with gloves and safety glasses.

-

Waste Disposal: Aqueous layers containing boron salts should be disposed of according to local chemical waste regulations.

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-4-ethoxybenzaldehyde.[8] Retrieved from .

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde (Analogous Reactivity). Retrieved from .

-

Organic Syntheses. Reduction of Aldehydes to Alcohols.[9][10][11] Org.[2][5][6][9][12] Synth. Coll. Vol. 3, p.60 (1955). General procedure for NaBH4 reduction. Retrieved from .

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for Borohydride reduction mechanism).

Sources

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. Synthesis routes of 4-Bromo-2-methoxybenzyl alcohol [benchchem.com]

- 3. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Bromo-4-ethoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. 3-Ethoxy-4-hydroxybenzyl alcohol | 4912-58-7 | Benchchem [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note: 3-Bromo-4-ethoxybenzyl Alcohol as a Divergent Building Block

This Application Note provides a comprehensive technical guide for utilizing 3-Bromo-4-ethoxybenzyl alcohol (CAS 1224720-05-1) in advanced organic synthesis. It is designed for medicinal chemists and process scientists focusing on the construction of biaryl scaffolds and functionalized benzyl derivatives.

Compound Profile

-

Molecular Weight: 231.09 g/mol [2]

-

Appearance: Colorless to pale yellow solid/liquid (depending on purity/polymorph)

-

Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; limited solubility in water.

Introduction: The "Trifunctional" Advantage

3-Bromo-4-ethoxybenzyl alcohol is a high-value scaffold due to its orthogonal reactivity profile . It offers three distinct sites for chemical manipulation, enabling rapid library generation in drug discovery (particularly for SGLT2 inhibitor analogs and GPCR ligands):

-

Aryl Bromide (C-3): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Primary Alcohol (Benzylic): A versatile anchor for oxidation (to aldehyde), activation (to halide/mesylate), or direct etherification.

-

Ethoxy Group (C-4): Provides lipophilicity and electron-donating character, modulating the electronic properties of the aromatic core.

Reactivity Map & Divergent Synthesis

The following diagram illustrates the primary synthetic pathways accessible from this building block.

Figure 1: Divergent synthetic pathways. The central bromide and alcohol functionalities allow for selective, sequential functionalization.

Application I: Suzuki-Miyaura Cross-Coupling

The presence of the bromine atom at the meta position (relative to the hydroxymethyl group) allows for the construction of biaryl systems. This is critical for synthesizing analogs of bioactive molecules where the biphenyl core dictates binding affinity.

Mechanism & Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The electron-donating ethoxy group at the para position deactivates the C-Br bond slightly compared to electron-deficient systems, requiring a robust ligand system (e.g., dppf or phosphines) to facilitate oxidative addition.

Protocol: Synthesis of 4'-Fluoro-6-ethoxy-[1,1'-biphenyl]-3-methanol

Target: Coupling 3-Bromo-4-ethoxybenzyl alcohol with 4-Fluorophenylboronic acid.

Reagents:

-

Substrate: 3-Bromo-4-ethoxybenzyl alcohol (1.0 eq, 231 mg, 1.0 mmol)

-

Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq, 168 mg)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03 eq, 24 mg)

-

Base: K₂CO₃ (2.0 M aq, 3.0 eq, 1.5 mL)

-

Solvent: 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Self-Validating Check: The disappearance of the starting bromide (retention time shift) and the appearance of the biaryl product (M+1 mass = 247.1) confirms success.

Application II: Benzylic Activation (Chlorination)

Converting the benzyl alcohol to a benzyl chloride creates a potent electrophile. This intermediate is essential for "linking" reactions, such as attaching the ethoxy-benzyl moiety to pharmacophores like glucose analogs (SGLT2 inhibitors) or nitrogen heterocycles.

Protocol: Synthesis of 3-Bromo-4-ethoxybenzyl chloride

Reagents:

-

Substrate: 3-Bromo-4-ethoxybenzyl alcohol (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)

-

Catalyst: DMF (catalytic, 2-3 drops)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve the alcohol in anhydrous DCM (0.2 M concentration) under N₂ atmosphere. Cool to 0°C.

-

Addition: Add SOCl₂ dropwise. Caution: Gas evolution (SO₂/HCl).

-

Catalysis: Add catalytic DMF. Mechanism: Forms the Vilsmeier-Haack reagent in situ, accelerating the conversion of the alcohol to the alkyl chloride.

-

Completion: Stir at 0°C for 30 min, then warm to RT for 1 hour.

-

Quench: Quench carefully with saturated NaHCO₃ (aq). Note: Ensure pH is neutral to prevent hydrolysis of the benzyl chloride.

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The product is often pure enough for the next step without chromatography.

Data Table: Comparison of Activation Methods

| Method | Reagent | Byproducts | Suitability for this Substrate |

| Chlorination | SOCl₂ / DMF | SO₂, HCl | High. Excellent yield; acidic byproducts are volatile. |

| Bromination | PBr₃ | H₃PO₃ | Medium. Good for highly reactive substrates, but workup can be stickier. |

| Mesylation | MsCl / Et₃N | Et₃N·HCl | Low. Benzyl mesylates are often unstable/explosive; halides are preferred. |

Application III: Oxidation to Benzaldehyde

The corresponding aldehyde, 3-Bromo-4-ethoxybenzaldehyde , is a gateway to reductive amination (forming benzyl amines) or Wittig olefination (forming styrenes).

Protocol: Oxidation using Dess-Martin Periodinane (DMP)

Why DMP? It avoids the toxicity of Chromium (PCC) and the cryogenic conditions of Swern oxidation, offering a mild, room-temperature profile suitable for scale-up.

Reagents:

-

Substrate: 3-Bromo-4-ethoxybenzyl alcohol (1.0 eq)

-

Oxidant: Dess-Martin Periodinane (1.2 eq)

-

Solvent: DCM (wet DCM accelerates the reaction mechanism)

Workflow:

-

Dissolve substrate in DCM (0.1 M).

-

Add DMP solid in one portion.

-

Stir at RT for 1-2 hours.

-

Quench: Add 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Why: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acids.

-

Stir vigorously until the biphasic mixture becomes clear (approx. 15 min).

-

Extract, dry, and concentrate.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere. The benzylic alcohol is prone to slow air oxidation to the aldehyde over months if exposed.

-

Safety: The compound is an organobromide; standard PPE is required. When using SOCl₂, perform all operations in a fume hood due to SO₂ generation.

References

-

Suzuki-Miyaura Coupling Mechanism & Applications

-

National Institutes of Health (NIH). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines".[3]

-

-

Oxidation Protocols (DMP vs PCC)

-

Thionyl Chloride Activation Mechanism

-

Master Organic Chemistry. "Reactions of Alcohols with Thionyl Chloride (SOCl2)".

-

-

Compound Data & CAS Verification

-

Sigma-Aldrich. "3-Bromo-4-ethoxybenzaldehyde (Aldehyde derivative data)".[9]

-

Sources

- 1. 3-BROMO-4-ETHOXYBENZYL ALCOHOL;1224720-05-1 [abichem.com]

- 2. 3-Bromo-4-ethoxybenzyl alcohol - CAS:1224720-05-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 7. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 3-Bromo-4-ethoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

Advanced Application Note: Functionalization Strategies for 3-Bromo-4-ethoxybenzyl Alcohol

CAS: 1224720-05-1 | Molecular Formula: C

Executive Summary & Strategic Utility

3-Bromo-4-ethoxybenzyl alcohol acts as a bifunctional "linchpin" intermediate in medicinal chemistry, particularly in the synthesis of receptor tyrosine kinase (RTK) inhibitors (e.g., EGFR, VEGFR targets).[1] Its structural value lies in its orthogonality:

-

The Aryl Bromide (C-3): A handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) to build biaryl cores.[1]

-

The Benzylic Alcohol (C-1): A versatile electrophilic or nucleophilic handle, readily convertible to aldehydes (for reductive amination), halides (for alkylation), or acids.[1]

-

The Ethoxy Group (C-4): A stable electron-donating group (EDG) that modulates lipophilicity and metabolic stability compared to methoxy analogs.[1]

This guide details three validated reaction modules designed to maximize yield while minimizing side reactions (such as de-ethoxylation or polymerization).

Reaction Map & Logic Flow

The following diagram illustrates the divergent synthesis pathways available from the parent alcohol.

Figure 1: Divergent synthesis pathways.[1] The central alcohol allows access to electrophilic, nucleophilic, and coupled scaffolds.

Module A: Chemoselective Oxidation

Target: 3-Bromo-4-ethoxybenzaldehyde Application: Precursor for Wittig olefination or Reductive Amination.[1]

Critical Considerations

While Pyridinium Chlorochromate (PCC) is a standard oxidant, it generates toxic chromium waste and difficult gummy residues.[1] For this substrate, Manganese Dioxide (MnO

Protocol: Activated MnO Oxidation[1]

-

Scale: 1.0 g (4.33 mmol)

-

Reagents: Activated MnO

(10-15 eq), Dichloromethane (DCM).

-

Preparation: Dissolve 3-bromo-4-ethoxybenzyl alcohol (1.0 g, 4.33 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Addition: Add Activated MnO

(3.7 g, ~43 mmol) in one portion.-

Note: The large excess is necessary because the surface area of MnO

dictates reactivity.

-

-

Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The alcohol (lower R

) should disappear, replaced by the aldehyde (higher R

-

-

Workup: Filter the black suspension through a pad of Celite® into a clean flask. Rinse the pad thoroughly with DCM (3 x 20 mL).[1]

-

Isolation: Concentrate the filtrate in vacuo. The resulting solid is typically pure enough (>95%) for subsequent steps.[1]

Data Summary:

| Reagent | Equiv | Temp | Time | Yield (Typical) | Notes |

|---|

| MnO

Module B: Suzuki-Miyaura Cross-Coupling

Target: Biaryl Derivatives (preserving the alcohol) Application: Core scaffold construction.[1]

Critical Considerations

The presence of the free hydroxyl group (-OH) can sometimes interfere with boronic acids or catalyst turnover.[1] However, under mild aqueous base conditions, the reaction proceeds smoothly without protecting the alcohol. If the specific boronic acid is unstable, protect the alcohol as a TBS ether first.

Protocol: Pd(dppf)Cl Catalyzed Coupling[1]

-

Setup: Charge a dry flask with:

-

Solvent System: Add 1,4-Dioxane (10 mL) and 2M aqueous Na

CO -

Reaction: Heat to 80–90°C for 4–6 hours.

-

Visual Check: The reaction mixture will turn black/dark brown.[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and water (30 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL).

-

Purification: Dry organics over Na

SO

Figure 2: Catalytic cycle.[1] The oxidative addition into the C-Br bond is the rate-determining step.

Module C: Benzylic Activation (Appel Reaction)

Target: 3-Bromo-4-ethoxybenzyl bromide Application: Alkylation of amines (SN2) or formation of Grignard reagents.[1]

Critical Considerations

Using PBr

Protocol: Appel Bromination[1]

-

Setup: Dissolve 3-bromo-4-ethoxybenzyl alcohol (1.0 eq) and Carbon Tetrabromide (CBr

, 1.2 eq) in anhydrous DCM at 0°C. -

Addition: Add Triphenylphosphine (PPh

, 1.2 eq) portion-wise over 10 minutes.-

Observation: The solution may turn slightly yellow.[1]

-

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

-

Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (Ph

P=O).[1] Filter off the white solid.[1][2] -

Purification: Concentrate the filtrate and purify via a short silica plug (eluting with 5% EtOAc in Hexane).

-

Warning: Benzyl bromides are potent lachrymators (tear gas agents).[1] Handle only in a fume hood.

-

References

-

Compound Data: PubChem. 4-Ethoxybenzyl alcohol (Compound Summary). National Library of Medicine.[1] [Link]

-

Oxidation Protocols: Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones. Springer.[1] (General reference for MnO2 selectivity).

-

Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

-

Appel Reaction: Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.[1] [Link][1]

Sources

Application Note: Precision Esterification of 3-Bromo-4-ethoxybenzyl alcohol

Executive Summary & Strategic Context

3-Bromo-4-ethoxybenzyl alcohol (CAS: 69563-00-8) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and receptor modulators. The presence of the 3-bromo substituent serves as a critical handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), while the 4-ethoxy group acts as a robust electron-donating group (EDG).

Why Esterify? In drug development workflows, esterification of this alcohol is rarely an endpoint. Instead, it serves two strategic functions:

-

Transient Protection: Acetylation masks the hydroxyl group to prevent interference during lithiation or Grignard formation at the bromine site.

-

Linker Attachment: Esterification with dicarboxylic acids (e.g., succinic, glutaric) creates "cleavable linkers" for prodrug design or antibody-drug conjugates (ADCs).

The Challenge: The 4-ethoxy group significantly activates the benzylic position. Under strongly acidic conditions (e.g., classic Fischer esterification), this substrate is prone to acid-catalyzed self-etherification , forming a dibenzyl ether dimer. This guide prioritizes base-catalyzed and coupling-reagent-based protocols to mitigate this risk.

Chemical Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic push-pull dynamics of the substrate:

| Feature | Electronic Effect | Synthetic Consequence |

| 4-Ethoxy (-OEt) | Strong Resonance Donor (+M) | Increases electron density at the benzylic carbon. Risk: Stabilizes benzylic carbocation, promoting SN1 dimerization (ether formation) in acidic media. |

| 3-Bromo (-Br) | Inductive Withdrawing (-I) | Mildly deactivates the ring but provides steric bulk. Benefit: Slightly tempers the lability of the benzylic alcohol compared to non-halogenated analogs. |

| Benzylic -OH | Nucleophile | Primary alcohol. Reacts readily with acyl chlorides, anhydrides, and activated esters. |

Decision Tree & Workflow

The following diagram outlines the logic for selecting the appropriate esterification method based on the desired outcome (Protection vs. Functionalization).

Figure 1: Strategic decision tree for esterification protocols. Blue nodes indicate starting materials, Green/Red indicate pathways, and Yellow indicates critical risks.

Detailed Experimental Protocols

Protocol A: High-Throughput Acetylation (Protection)

Objective: Synthesis of 3-Bromo-4-ethoxybenzyl acetate. Best For: Protecting the alcohol prior to Suzuki coupling or lithiation. Mechanism: Nucleophilic catalysis via DMAP.

Reagents:

-

Substrate: 3-Bromo-4-ethoxybenzyl alcohol (1.0 equiv)

-

Reagent: Acetic Anhydride (Ac₂O) (1.2 equiv)

-

Base: Pyridine (1.5 equiv) or Triethylamine (2.0 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add the substrate (e.g., 10 mmol, 2.31 g) and dissolve in anhydrous DCM (30 mL).

-

Base Addition: Add Pyridine (15 mmol, 1.21 mL) and DMAP (0.5 mmol, 61 mg). Stir at 0°C (ice bath) for 10 minutes.

-